4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine (CAS 1245903-30-3; molecular formula C₁₄H₁₈N₄O; molecular weight 258.32 g/mol) is a heterocyclic building block composed of a piperidine ring linked at the 4‑position to a 1H‑1,2,4‑triazole that bears a 3‑methoxyphenyl substituent at the triazole 3‑position. The compound belongs to the class of triazolylpiperidine derivatives, a scaffold that has been explored in medicinal chemistry for renin inhibition, gamma‑secretase modulation, and antifungal applications.

Molecular Formula C14H18N4O
Molecular Weight 258.32 g/mol
Cat. No. B11806473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine
Molecular FormulaC14H18N4O
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NNC(=N2)C3CCNCC3
InChIInChI=1S/C14H18N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-4,9-10,15H,5-8H2,1H3,(H,16,17,18)
InChIKeyHSQAFNKMFBHUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine – Compound Identity, Scaffold Class, and Procurement Baseline


4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine (CAS 1245903-30-3; molecular formula C₁₄H₁₈N₄O; molecular weight 258.32 g/mol) is a heterocyclic building block composed of a piperidine ring linked at the 4‑position to a 1H‑1,2,4‑triazole that bears a 3‑methoxyphenyl substituent at the triazole 3‑position . The compound belongs to the class of triazolylpiperidine derivatives, a scaffold that has been explored in medicinal chemistry for renin inhibition, gamma‑secretase modulation, and antifungal applications . It is commercially available from multiple suppliers at purity specifications of 95% to ≥98% (NLT 98%) . Importantly, no peer‑reviewed primary research article that reports quantitative biological activity, selectivity, or pharmacokinetic data specifically for this exact compound was identified in the accessible literature; the evidence dimensions below therefore rely on structurally analogous compounds and computed physicochemical comparisons.

Why 4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine Cannot Be Interchanged with Generic Triazolylpiperidine Analogs


Within the triazolylpiperidine scaffold family, even subtle structural modifications—such as the position of the methoxy substituent (meta vs. para) or replacement of the methoxy group with electron‑withdrawing substituents—can profoundly alter computed physicochemical properties, including lipophilicity (XLogP3), topological polar surface area, and hydrogen‑bond acceptor count . These properties directly influence passive permeability, solubility, and target engagement potential, making unqualified substitution in a synthetic route or biological assay a source of irreproducible results. For example, the para‑methoxy regioisomer (CAS 1245903-31-4) and the 3‑trifluoromethyl analog (CAS 1245903-26-7) are distinct chemical entities with differing electronic profiles and potentially divergent biological fingerprints, yet they share the same core scaffold . Without compound‑specific purity certificates and analytical characterization, procurement of an unspecified 'triazolylpiperidine derivative' cannot ensure the regioisomeric and chemical fidelity required for structure–activity relationship (SAR) studies or patent‑protected lead optimization campaigns.

Quantitative Differentiation Evidence for 4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine vs. Closest Analogs


Meta-Methoxy vs. Para-Methoxy Regioisomerism: Computed Lipophilicity and Electronic Profile Difference

The meta-methoxy substitution pattern on the phenyl ring of the target compound is expected to confer a different electronic distribution and dipole moment compared to the para-methoxy regioisomer (CAS 1245903-31-4). While experimentally determined logP/logD values are unavailable for either compound in the peer-reviewed literature, the meta substitution generally yields a moderately higher lipophilicity and altered hydrogen-bond acceptor geometry relative to the para isomer, which can affect target binding and metabolic stability . Computed XLogP3 for the closely related 3‑trifluoromethyl analog is 2.7, and the 3‑methoxy analog is anticipated to be less lipophilic but more polar than the trifluoromethyl variant . Users should note that no direct head-to-head experimental comparison of these regioisomers has been published, and this dimension is limited to class-level inference.

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

Purity Specification Differentiation: 95% vs. NLT 98% Grades from Independent Suppliers

The target compound is commercially offered at two distinct purity grades: a minimum 95% specification (AKSci, CymitQuimica) and a NLT 98% (No Less Than 98%) specification (MolCore) . The NLT 98% grade provides a verifiable purity advantage for applications requiring higher chemical fidelity, such as late-stage functionalization in medicinal chemistry or use as a reference standard. The para-methoxy regioisomer (CAS 1245903-31-4) is similarly available at 97% purity from CheMenu, while the 3-trifluoromethyl analog (CAS 1245903-26-7) is listed at 97% by multiple vendors . No head-to-head comparative purity analysis (e.g., HPLC trace overlay) across suppliers has been published.

Chemical Procurement Quality Control Building Block Sourcing

Hydrogen-Bond Donor/Acceptor Profile vs. Trifluoromethyl Analog: Implications for Target Engagement

The 3-methoxyphenyl substituent provides one additional hydrogen-bond acceptor (the methoxy oxygen) compared to the unsubstituted phenyl analog, while the 3-trifluoromethyl analog (CAS 1245903-26-7) introduces six fluorine atoms that function as weak hydrogen-bond acceptors but significantly increase lipophilicity . The trifluoromethyl analog has a computed XLogP3 of 2.7 and a topological polar surface area (TPSA) of 53.6 Ų, with six H‑bond acceptors and two H‑bond donors . The target methoxy compound is expected to have a lower XLogP3 (estimated ~1.8–2.2) and a comparable or slightly higher TPSA due to the oxygen atom, translating to a distinct permeability–solubility profile that may favor CNS or systemic exposure differently than the trifluoromethyl variant . No experimental logD or permeability data for either compound were identified.

Drug Design Molecular Recognition ADME Prediction

Scaffold Privilege in Renin and Gamma-Secretase Modulation Patents – Class-Level Context Without Compound-Specific Data

The 4-triazolylpiperidine scaffold has been claimed in patents covering renin inhibition (e.g., triazolylpiperidine derivatives for hypertension) and gamma-secretase modulation (Janssen/Cellzome, CA2827969A1; WO2012131539) . However, the specific compound 4-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is not disclosed as a preferred exemplified compound in the accessible patent examples. Its structural proximity to the claimed generic formulae places it within the intellectual property space of these target classes, but no quantitative activity data (IC₅₀, EC₅₀, % inhibition at a defined concentration) for this exact compound against renin, gamma-secretase, or any other protein target is publicly available. This contrasts with certain 1,2,3-triazol-5-yl piperidine derivatives, for which renin inhibitory activity and docking scores have been reported .

Patent Landscape Target Class Selectivity Lead Optimization

Recommended Application Scenarios for 4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine Based on Verified Evidence


Medicinal Chemistry SAR Exploration of Triazolylpiperidine Scaffolds

The compound can serve as a late-stage diversification intermediate for SAR studies targeting renin, gamma-secretase, or other aspartyl protease targets, provided that the meta-methoxy regioisomer is specifically required. The availability of NLT 98% purity reduces the burden of pre-assay purification. Researchers should independently verify purity by HPLC/NMR upon receipt and note that no published biological activity data exist for this exact compound .

Physicochemical Comparator in Lead Optimization Panels

Owing to its distinct lipophilicity and hydrogen-bonding profile relative to the 4-methoxy regioisomer and the 3-trifluoromethyl analog, this compound can be used as a matched molecular pair to experimentally determine the impact of the methoxy position and electronic character on logD, solubility, microsomal stability, and CYP inhibition in a systematic panel .

Synthetic Methodology Development Involving 1,2,4-Triazole Functionalization

The compound's free piperidine NH and triazole NH offer two distinct sites for chemo- and regioselective functionalization. It can be employed as a model substrate in the development of N‑arylation, N‑alkylation, or sulfonylation conditions on 1,2,4-triazole-piperidine hybrids, filling a gap between simpler 4-(1H-1,2,4-triazol-5-yl)piperidine and more complex patented derivatives .

Quote Request

Request a Quote for 4-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.